4-[(4-benzyltriazol-1-yl)methyl]-N-tert-butylpiperidine-1-carboxamide
Description
4-[(4-benzyltriazol-1-yl)methyl]-N-tert-butylpiperidine-1-carboxamide is a compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Properties
IUPAC Name |
4-[(4-benzyltriazol-1-yl)methyl]-N-tert-butylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-20(2,3)21-19(26)24-11-9-17(10-12-24)14-25-15-18(22-23-25)13-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNMBZFGVVNZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CN2C=C(N=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-benzyltriazol-1-yl)methyl]-N-tert-butylpiperidine-1-carboxamide typically involves the reaction of benzyltriazole with tert-butylpiperidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
4-[(4-benzyltriazol-1-yl)methyl]-N-tert-butylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-benzyltriazol-1-yl)methyl]-N-tert-butylpiperidine-1-carboxamide is widely used in scientific research due to its versatility. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-[(4-benzyltriazol-1-yl)methyl]-N-tert-butylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal ions and stabilizing them in various oxidation states. This stabilization is crucial for catalytic processes and other chemical reactions . The pathways involved often include coordination with transition metals, which enhances the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Compared to other similar compounds, 4-[(4-benzyltriazol-1-yl)methyl]-N-tert-butylpiperidine-1-carboxamide stands out due to its unique combination of stability and reactivity. Similar compounds include:
Tris(benzyltriazolylmethyl)amine: Known for its use in click chemistry and as a stabilizing ligand for copper ions.
Tris(2-carboxyethyl)phosphine hydrochloride: Used as a reducing agent in biochemical applications.
Azide-PEG3-biotin conjugate: Employed in bioconjugation and labeling of biomolecules.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
